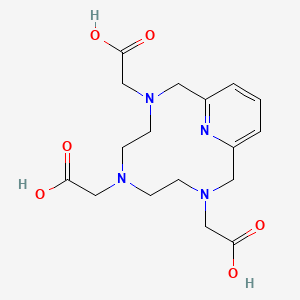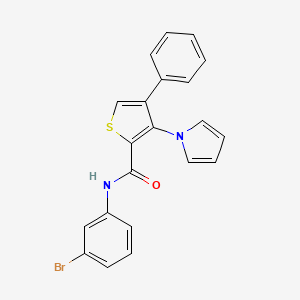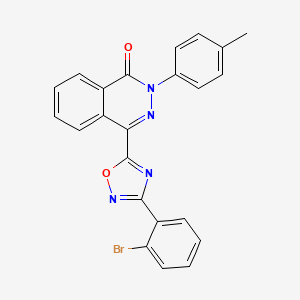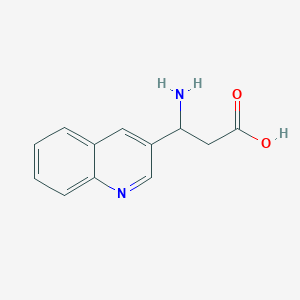
3-Amino-3-(quinolin-3-yl)-propionic acid
Overview
Description
3-Amino-3-(quinolin-3-yl)-propionic acid, also known as 3-Quinolinepropanoic acid, β-amino-, is a chemical compound with the molecular formula C12H12N2O2 . Its molecular weight is 216.23588 .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring attached to a propionic acid moiety with an amino group . The exact spatial arrangement of these groups can be determined using techniques like X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, and density, were not found in the search results . These properties can be determined using standard laboratory techniques.Scientific Research Applications
Synthesis and Biological Activity Prediction
- A study by Ruschak, Zubkov, and Gritsenko (2016) explored the synthesis of new amides containing the quinoline-4-one moiety, including derivatives of 3-alkyl carboxylic acids of quinolin-4-ones. These derivatives were synthesized to extend molecular diversity and predict biological activity. This research demonstrates the utility of 3-Amino-3-(quinolin-3-yl)-propionic acid derivatives in medicinal chemistry and biological studies (Ruschak, Zubkov, & Gritsenko, 2016).
Hydrogen Bonding and Polymorphism
- Podjed and Modec (2022) investigated the hydrogen bonding and polymorphism of amino alcohol salts with quinaldinate. The study involved the reaction of three amino alcohols, including 3-amino-1-propanol, with quinoline-2-carboxylic acid, resulting in distinct connectivity motifs due to different hydrogen bonding and π∙∙∙π stacking interactions. This research highlights the role of quinoline derivatives in understanding hydrogen bonding mechanisms (Podjed & Modec, 2022).
Synthesis of α-Trifluoromethyl α-Amino Acids
- A 2022 study by Madhu et al. reported the use of 3-trifluoroacetyl-quinolin-2(1H)-ones in Passerini- and Ugi-type reactions. This process enabled the synthesis of α-trifluoromethyl α-amino acids, highlighting the compound's role as both a carbonyl and acid surrogate. This research illustrates the compound's potential in synthesizing valuable amino acids (Madhu, Jetti, Narsaiah, & Punna, 2022).
Properties
IUPAC Name |
3-amino-3-quinolin-3-ylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c13-10(6-12(15)16)9-5-8-3-1-2-4-11(8)14-7-9/h1-5,7,10H,6,13H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIULDZWOGAVRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

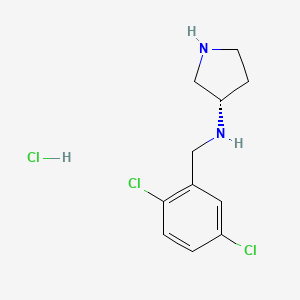
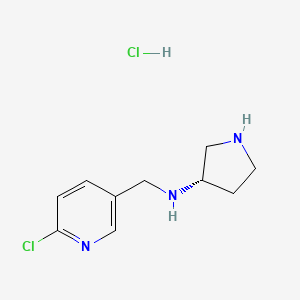
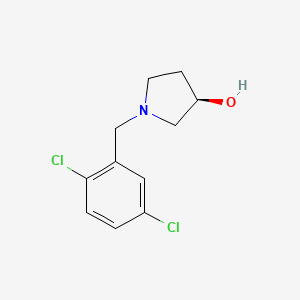
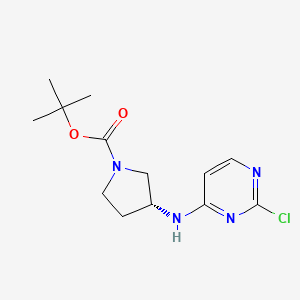

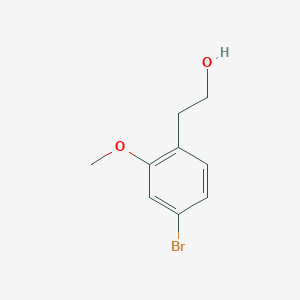
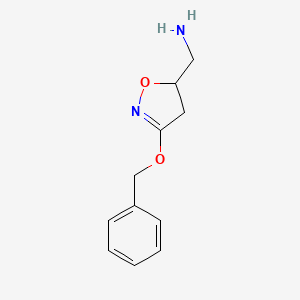
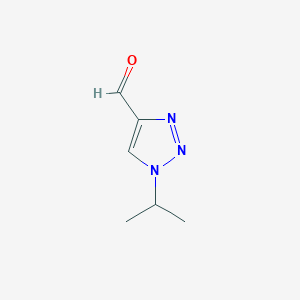

![Tert-butyl N-[2-oxo-1-phenyl-2-(piperidin-1-YL)ethyl]carbamate](/img/structure/B3230092.png)
